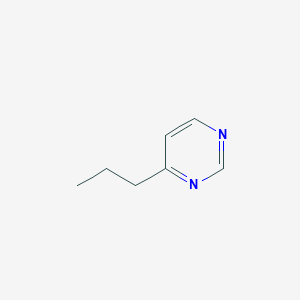

4-Propylpyrimidine

Descripción

4-Propylpyrimidine is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring substituted with a propyl group at the 4-position. Pyrimidine derivatives are integral to pharmaceutical and agrochemical industries due to their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The propyl substituent likely enhances lipophilicity, influencing membrane permeability and metabolic stability compared to polar derivatives like 4-hydroxypyrimidine or 2-amino-4-methylpyrimidine .

Propiedades

Número CAS |

30537-75-8 |

|---|---|

Fórmula molecular |

C7H10N2 |

Peso molecular |

122.17 g/mol |

Nombre IUPAC |

4-propylpyrimidine |

InChI |

InChI=1S/C7H10N2/c1-2-3-7-4-5-8-6-9-7/h4-6H,2-3H2,1H3 |

Clave InChI |

PLKFCWYWRJDCLF-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=NC=NC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpyrimidine can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with amidines, followed by cyclization. Another method includes the reaction of acrylonitrile with sodium methoxide in the presence of carbon monoxide, followed by aminated reagents to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 4-Propylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of pyrimidine carboxylic acids.

Reduction: Formation of dihydropyrimidines.

Substitution: Formation of halogenated or alkylated pyrimidines.

Aplicaciones Científicas De Investigación

Research indicates that pyrimidines, including 4-Propylpyrimidine, exhibit a range of biological activities, particularly anti-inflammatory effects. These compounds have been shown to inhibit key inflammatory mediators, making them candidates for therapeutic development.

Anti-Inflammatory Effects

A review highlighted the anti-inflammatory properties of various pyrimidine derivatives, including their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, studies have reported that certain derivatives demonstrate significant inhibition of COX-2 activity, which is associated with inflammatory pathways.

Table 2: Inhibitory Activity of Pyrimidine Derivatives on COX Enzymes

| Compound | IC (μmol/L) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | Not specified | Moderate | Significant |

| Celecoxib | 0.04 ± 0.01 | Low | High |

| Indomethacin | 9.17 | Moderate | High |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring can enhance or diminish biological activity. Substituents at specific positions can influence the compound's potency against inflammatory mediators.

Case Studies

Several case studies illustrate the practical applications of this compound and its derivatives in drug development.

Case Study: Anti-Inflammatory Drug Development

In a study examining novel pyrimidine derivatives for anti-inflammatory activity, researchers synthesized several compounds based on the structure of this compound. These were evaluated using in vitro assays to measure their effects on COX enzyme inhibition.

Findings:

- Compounds derived from this compound exhibited varying degrees of COX-2 inhibition.

- Some derivatives demonstrated potency comparable to established anti-inflammatory drugs like celecoxib.

Case Study: Anticancer Potential

Another investigation focused on the anticancer potential of pyrimidine derivatives, including those based on this compound. The study assessed their cytotoxic effects against various cancer cell lines.

Results:

- Certain derivatives showed significant cytotoxicity against HepG2 liver cancer cells.

- The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

Mecanismo De Acción

The mechanism of action of 4-Propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The substituent at the 4-position critically determines solubility, reactivity, and biological interactions. Key analogues include:

Key Observations:

- Reactivity: Amino-substituted derivatives (e.g., 2-Amino-4-methylpyrimidine) exhibit greater nucleophilicity, enabling reactions like acylation or alkylation .

Limitations:

- The propyl group’s lipophilicity may reduce aqueous solubility, necessitating formulation adjustments for drug delivery.

Actividad Biológica

4-Propylpyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines, including their derivatives, are known for their role in various biological processes and therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a propyl group attached at the fourth carbon. The structural formula can be represented as follows:

This compound's unique structure allows for interactions with various biological targets, making it a subject of interest in drug design.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Pyrimidine derivatives have been evaluated for their anti-inflammatory activity. A study demonstrated that compounds similar to this compound significantly inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been extensively studied. Compounds containing the pyrimidine scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Notably, modifications at the 4-position have been linked to enhanced activity against specific cancer types .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing or electron-donating groups at specific positions on the pyrimidine ring can enhance or diminish its pharmacological effects. For example, substituents at the 2-position have been shown to significantly affect COX-2 inhibitory activity .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Pyrimidines | 64-128 | Escherichia coli |

Case Study 2: Anti-inflammatory Action

In another investigation focusing on anti-inflammatory effects, several pyrimidine derivatives were tested in carrageenan-induced edema models. The study found that compounds similar to this compound significantly reduced paw swelling compared to controls, indicating strong anti-inflammatory properties.

| Compound | Paw Swelling Reduction (%) | Control (Indomethacin) |

|---|---|---|

| This compound | 70 | 80 |

| Other Derivatives | 50-65 | - |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for confirming substituent positions and purity.

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA): Assess thermal stability for storage and handling protocols .

Which computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites using software like Gaussian or ORCA.

- Molecular Dynamics (MD): Simulate solvent interactions to guide solubility studies.

- Validate models against experimental data from X-ray crystallography or UV-Vis spectroscopy .

How can researchers assess purity and identify trace impurities in synthesized this compound?

Basic Research Question

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection for quantitation.

- Gas Chromatography (GC): Detect volatile impurities; pair with mass spectrometry for structural elucidation.

- Elemental Analysis: Verify stoichiometry and detect inorganic residues .

What experimental design principles apply to studying structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Question

- Fragment-Based Design: Systematically modify substituents (e.g., alkyl chain length, halogenation) and test biological activity.

- Use multivariate regression to correlate structural descriptors (logP, polar surface area) with assay results.

- Apply PICO Framework to define population (target enzyme), intervention (derivative), comparison (parent compound), and outcomes (IC₅₀) .

What safety protocols are critical for handling and disposing of this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airway exposure.

- Waste Management: Segregate halogenated waste and collaborate with certified disposal agencies for incineration.

- Refer to EPA DSSTox guidelines for toxicity profiles and emergency response plans .

How can variability in biological assay results involving this compound be minimized?

Advanced Research Question

- Standardize Assay Conditions: Control cell passage number, serum batch, and incubation times.

- Use internal controls (e.g., reference inhibitors) and statistical tools (ANOVA) to identify outlier datasets.

- Adopt blinded analysis to reduce observer bias .

What steps ensure reproducibility when validating synthetic protocols for this compound from literature?

Basic Research Question

- Detailed Replication: Document exact equivalents, solvent grades, and equipment specifications (e.g., microwave synthesizer settings).

- Cross-check with PubChem’s synthetic route data and report deviations transparently.

- Share raw data (e.g., NMR spectra) in supplementary materials for peer review .

How can the FINER criteria guide the formulation of research questions about this compound’s applications?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.